2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3ClF4O. It is a substituted benzaldehyde, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This compound is typically a colorless to pale yellow liquid with a distinctive odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde involves the reaction of 2-Chloro-4-fluorotoluene with chloral in the presence of aluminum chloride as a catalyst. The reaction proceeds under controlled temperature conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: 2-Chloro-4-fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-4-fluoro-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those containing fluorine, which can enhance drug efficacy and metabolic stability.
Industry: It is used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde depends on its specific application. In medicinal chemistry, the compound’s effects are often mediated through interactions with biological targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance binding affinity and selectivity for these targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but lacks the fluoro group.
4-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but with different substitution pattern.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Another closely related compound with different substitution .
Uniqueness
2-Chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The combination of chloro, fluoro, and trifluoromethyl groups provides a distinctive set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
2-chloro-4-fluoro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-7-4(3-14)1-2-5(10)6(7)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWDKFTSZLCFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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